molecular formula C16H11Cl3N4O2 B12692766 3-Amino-N-(2,5-dihydro-5-oxo-1-(2,4,5-trichlorophenyl)-1H-pyrazol-4-yl)benzamide CAS No. 97635-51-3

3-Amino-N-(2,5-dihydro-5-oxo-1-(2,4,5-trichlorophenyl)-1H-pyrazol-4-yl)benzamide

Cat. No.: B12692766
CAS No.: 97635-51-3
M. Wt: 397.6 g/mol
InChI Key: HZCZJNPXUSCLSJ-UHFFFAOYSA-N
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Description

3-Amino-N-(2,5-dihydro-5-oxo-1-(2,4,5-trichlorophenyl)-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2,5-dihydro-5-oxo-1-(2,4,5-trichlorophenyl)-1H-pyrazol-4-yl)benzamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.

    Introduction of the trichlorophenyl group: This step involves the substitution reaction where the trichlorophenyl group is introduced to the pyrazole ring.

    Amination and benzamide formation:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, it may be investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

Medicine

Medicinal chemistry research may focus on its potential as a drug candidate for treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2,5-dihydro-5-oxo-1-(2,4,5-trichlorophenyl)-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(2,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)benzamide
  • 3-Amino-N-(2,5-dihydro-5-oxo-1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)benzamide

Uniqueness

The presence of the trichlorophenyl group in 3-Amino-N-(2,5-dihydro-5-oxo-1-(2,4,5-trichlorophenyl)-1H-pyrazol-4-yl)benzamide may confer unique properties, such as increased hydrophobicity or enhanced binding affinity to certain molecular targets, compared to similar compounds.

Properties

CAS No.

97635-51-3

Molecular Formula

C16H11Cl3N4O2

Molecular Weight

397.6 g/mol

IUPAC Name

3-amino-N-[3-oxo-2-(2,4,5-trichlorophenyl)-1H-pyrazol-4-yl]benzamide

InChI

InChI=1S/C16H11Cl3N4O2/c17-10-5-12(19)14(6-11(10)18)23-16(25)13(7-21-23)22-15(24)8-2-1-3-9(20)4-8/h1-7,21H,20H2,(H,22,24)

InChI Key

HZCZJNPXUSCLSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CNN(C2=O)C3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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